An In-depth Technical Guide to Thalidomide-O-C5-acid: Structure, Synthesis, and Application in Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-O-C5-acid: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C5-acid is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of Thalidomide-O-C5-acid. Detailed experimental protocols for its synthesis and its application in Cereblon-binding assays are presented, alongside a visual representation of the PROTAC-mediated protein degradation pathway.
Core Structure and Physicochemical Properties
Thalidomide-O-C5-acid is a synthetic E3 ligase ligand-linker conjugate. Its structure incorporates the thalidomide (B1683933) moiety, which is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, connected to a five-carbon aliphatic chain that terminates in a carboxylic acid. This terminal acid group provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest.
The key structural features include:
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Thalidomide Moiety: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are essential for its binding to Cereblon.
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Ether Linkage: An oxygen atom connects the thalidomide core to the aliphatic linker, providing flexibility.
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C5 Aliphatic Linker: A five-carbon chain that provides spatial separation between the E3 ligase ligand and the target protein ligand in the final PROTAC molecule.
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Terminal Carboxylic Acid: A reactive functional group for covalent attachment to a target protein binder.
A summary of the key physicochemical and identification properties of Thalidomide-O-C5-acid is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [1] |
| Molecular Weight | 388.37 g/mol | [1] |
| CAS Number | 2087490-48-8 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Dimethylformamide | [1] |
| SMILES | O=C(O)CCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |
| Storage | -20°C | [1] |
Synthesis of Thalidomide-O-C5-acid: A Representative Protocol
Experimental Protocol: Synthesis of Thalidomide-O-C5-acid
Step 1: Synthesis of N-Phthaloyl-L-glutamine
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To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (B1165640) (1 equivalent).
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Heat the reaction mixture to 90-95°C and stir for 3 hours.
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Cool the mixture to 65°C and remove the DMF under reduced pressure.
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Add water to the residue and adjust the pH to 1-2 with 6N HCl.
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Stir the mixture for 2 hours at 15°C to allow for precipitation.
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Filter the solid, wash with cold water, and dry to yield N-Phthaloyl-L-glutamine.[2]
Step 2: Cyclization to form 4-Hydroxythalidomide
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Suspend N-Phthaloyl-L-glutamine in a suitable solvent such as ethyl acetate (B1210297).
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Add a cyclizing agent, such as pivaloyl chloride (1.2 equivalents), in the presence of a base like triethylamine (B128534) (2 equivalents).
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Heat the mixture to reflux for 2 hours.
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Cool the reaction mixture and filter the resulting solid to obtain 4-Hydroxythalidomide.
Step 3: Alkylation to introduce the C5 linker
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To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of a 5-carbon alkyl halide with a terminal protected carboxylic acid (e.g., ethyl 5-bromopentanoate) (1.2 equivalents) in anhydrous DMF.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Dilute the filtrate with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Step 4: Hydrolysis of the ester to yield Thalidomide-O-C5-acid
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Dissolve the product from Step 3 in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
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Add a base, such as lithium hydroxide (B78521) or sodium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Thalidomide-O-C5-acid.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-O-C5-acid functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] When incorporated into a PROTAC, Thalidomide-O-C5-acid facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Biological Characterization
The crucial first step in characterizing a thalidomide-based PROTAC is to confirm the binding of its E3 ligase-recruiting moiety to Cereblon. Several biophysical and biochemical assays can be employed for this purpose.
Cereblon Binding Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from the Cereblon protein by the test compound (Thalidomide-O-C5-acid).
Materials:
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GST-tagged human Cereblon protein
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Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
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Thalidomide-Red labeled with XL665 (acceptor fluorophore)
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Thalidomide-O-C5-acid (test compound)
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Assay buffer
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96- or 384-well low volume white plates
Procedure:
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Prepare a serial dilution of Thalidomide-O-C5-acid in the assay buffer.
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In the assay plate, dispense the diluted test compound or standards.
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Add the GST-tagged Cereblon protein to each well.
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Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Measure the HTRF signal using a plate reader with appropriate excitation (320 nm) and emission (620 nm for cryptate and 665 nm for XL665) wavelengths.
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The decrease in the FRET signal (ratio of 665 nm to 620 nm) is proportional to the displacement of the fluorescent tracer by the test compound.
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Calculate the IC50 value by plotting the HTRF ratio against the logarithm of the test compound concentration.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
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Purified Cereblon protein
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Thalidomide-O-C5-acid
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ITC instrument
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Appropriate buffer
Procedure:
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Prepare a solution of purified Cereblon protein in the ITC sample cell.
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Load a solution of Thalidomide-O-C5-acid into the injection syringe at a concentration 10-20 times that of the protein.
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Perform a series of small injections of the Thalidomide-O-C5-acid solution into the Cereblon solution while monitoring the heat change.
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A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.
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Integrate the raw heat flow peaks to obtain the heat change per injection.
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Plot the heat change against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[5]
Conclusion
Thalidomide-O-C5-acid is an indispensable tool for researchers engaged in the development of PROTACs. Its well-defined structure, with a reactive handle for conjugation and a proven E3 ligase-recruiting moiety, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and mechanistic insights provided in this guide are intended to empower scientists in their efforts to harness the therapeutic potential of targeted protein degradation for a wide range of diseases.
Caption: General experimental workflow for PROTAC development.
